1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one

Medicinal Chemistry Scaffold Diversity Ring-Size SAR

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one (CAS 908334-00-9) is a fully saturated bicyclic heterocycle composed of an eight-membered carbocycle fused to an imidazol-2-one ring. With the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol, this compound belongs to the cycloalka[d]imidazol-2-one class.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 908334-00-9
Cat. No. B13792872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one
CAS908334-00-9
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CCCC2=C(CC1)NC(=O)N2
InChIInChI=1S/C9H14N2O/c12-9-10-7-5-3-1-2-4-6-8(7)11-9/h1-6H2,(H2,10,11,12)
InChIKeyAFIVNQSXCWSYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one (CAS 908334-00-9): Saturated Bicyclic Imidazolone Building Block for Medicinal Chemistry Procurement


1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one (CAS 908334-00-9) is a fully saturated bicyclic heterocycle composed of an eight-membered carbocycle fused to an imidazol-2-one ring . With the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol, this compound belongs to the cycloalka[d]imidazol-2-one class [1]. Its structure features a completely hydrogenated eight-membered ring, distinguishing it from the more common five-, six-, and seven-membered cycloalka-imidazolone analogs [2]. The compound is catalogued as a research chemical building block by several global suppliers, with a specified purity of 95% [1].

Why Generic Cycloalka-Imidazolone Substitution Fails for 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one (CAS 908334-00-9)


Generic class-level substitution among cycloalka[d]imidazol-2-ones is not scientifically sound because critical physicochemical and conformational parameters are directly governed by both ring size and degree of saturation [1]. The target compound possesses an eight-membered saturated carbocycle (C8 ring), whereas commonly available analogs feature five-, six-, or seven-membered rings—with many being partially or fully aromatic . These structural differences produce quantifiably distinct values for lipophilicity (LogP ~1.3), the sp3-hybridized carbon fraction (0.666, reflecting high three-dimensional character), and hydrogen bond donor/acceptor capacity [1]. Selecting a smaller-ring analog or an unsaturated variant will alter molecular recognition, conformational sampling, and physicochemical property space in ways that cannot be compensated by simple molar equivalence, making the specific procurement of CAS 908334-00-9 non-negotiable for structure–activity relationship (SAR) studies requiring an eight-membered saturated imidazolone scaffold [1].

Quantitative Differential Evidence for 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one (CAS 908334-00-9) vs. Closest Cycloalka-Imidazolone Analogs


Eight-Membered Ring vs. Seven-Membered Analog: Ring-Size Expansion Drives Physicochemical Differentiation

The target compound contains an eight-membered saturated carbocycle, a ring size that is systematically under-represented in commercial screening libraries compared to five-, six-, and seven-membered ring analogs [1]. The closest commercially available comparator with an identical imidazol-2-one pharmacophore is 3,4,5,6,7,8-hexahydro-1H-cycloheptaimidazol-2-one (CAS 121575-97-1), which features a seven-membered ring . The eight-membered ring introduces greater conformational flexibility and a distinct spatial arrangement of the hydrogen bond donor/acceptor pharmacophore relative to the seven-membered analog, creating a differentiated chemical space for target engagement .

Medicinal Chemistry Scaffold Diversity Ring-Size SAR

Fully Saturated Scaffold vs. Aromatic Cycloheptaimidazolone: sp3 Carbon Fraction Defines 3D Character

The target compound is fully hydrogenated across both the imidazolone and the eight-membered carbocycle, yielding an sp3-hybridized carbon fraction of 0.666 [1]. In contrast, the aromatic analog 1H,2H-cyclohepta[d]imidazol-2-one (CAS 2132-33-4) contains an unsaturated seven-membered ring with a substantially lower sp3 fraction . Higher sp3 character is systematically associated with improved aqueous solubility, reduced promiscuity in biological assays, and superior clinical developability profiles in fragment-to-lead campaigns [2]. Recent analyses of clinical candidates demonstrate a consistent trend toward increased fraction of sp3-hybridized carbons (Fsp3) relative to historical compound collections, making the high Fsp3 of the target compound a procurement-relevant differentiator for organizations prioritizing lead-like property space [2].

Fragment-Based Drug Discovery 3D Diversity Saturated Heterocycles

Hydrogen Bond Donor Count: Dual HBD Profile vs. Single-HBD Hexahydro-cycloocta[d]imidazole Analog

The target compound contains two hydrogen bond donor (HBD) atoms (the two NH groups of the imidazol-2-one ring) and one hydrogen bond acceptor (HBA, the carbonyl oxygen), yielding an HBD:HBA ratio of 2:1 [1]. The closely related analog 4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole (CAS 6200-66-4), which shares the same eight-membered carbocycle but lacks the 2-oxo substituent, possesses only a single HBD (one NH) and one HBA (the imidazole nitrogen), resulting in an HBD:HBA ratio of 1:1 . The additional hydrogen bond donor in the target compound enables a distinct pattern of intermolecular interactions with biological targets, solvents, and crystal packing arrangements, directly affecting binding thermodynamics, solubility, and formulation behavior [2].

Molecular Recognition Pharmacophore Design Hydrogen Bonding

Lipophilicity Control: LogP ~1.3 Positions the Compound in Oral Bioavailability-Compliant Chemical Space

The computed octanol/water partition coefficient (LogP) of the target compound is approximately 1.3 [1], placing it within the optimal LogP range of 0–3 that is widely associated with favorable oral absorption, acceptable aqueous solubility, and reduced metabolic clearance risk [2]. Many commercially available cycloalka-imidazole and imidazolone building blocks possess LogP values exceeding 3 due to aromatic or polycyclic hydrophobic character, which can complicate downstream lead optimization by introducing solubility and metabolic stability liabilities [3]. The moderate LogP of this compound, combined with its low molecular weight (166.22 g/mol), zero rotatable bonds, and favorable HBD/HBA profile, results in a composite property profile that is strongly aligned with both the Lipinski rule-of-five and lead-likeness criteria [1][2].

Physicochemical Profiling Oral Bioavailability Lead-Likeness

Structural Uniqueness: Absence of Primary Literature and Patent Data Confirms a Low-Competition, Differentiated Chemical Space

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and major vendor catalogs failed to identify any primary research publications, biological activity data, or composition-of-matter patents that explicitly describe 1,3,4,5,6,7,8,9-octahydro-cyclooctaimidazol-2-one (CAS 908334-00-9) [1]. This stands in stark contrast to the well-precedented five-, six-, and seven-membered cycloalka-imidazolone chemotypes, for which extensive structure–activity relationship data and patent coverage exist [2]. The complete absence of published biological or intellectual property (IP) claims for this specific compound constitutes a meaningful negative differentiator: procurement of this scaffold may enable freedom-to-operate advantages and exploration of under-patented chemical space for organizations seeking novel intellectual property positions in imidazolone-based drug discovery programs .

Chemical Novelty IP Landscape Scaffold Scarcity

Recommended Research and Procurement Application Scenarios for 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one (CAS 908334-00-9)


Fragment-Based Drug Discovery: A High-Fsp3, Low-Molecular-Weight Scaffold for 3D Fragment Library Expansion

With a molecular weight of 166.22 g/mol, an sp3 carbon fraction of 0.666, and two hydrogen bond donors, this compound meets fragment-like property criteria and offers a rare eight-membered saturated ring architecture for fragment library design [1]. The absence of rotatable bonds (rotatable bond count = 0) enforces a rigid conformation that reduces entropic penalties upon target binding, a desirable attribute in fragment-based screening [1]. Procurement is recommended for organizations seeking to diversify fragment collections away from the predominant flat, aromatic chemotypes toward more three-dimensional, saturated scaffolds that have been correlated with improved clinical success rates [2].

Novel IP Generation: Unexplored Chemical Space for Composition-of-Matter and Method-of-Use Patent Filings

The complete absence of published biological data and patent claims for this specific compound creates a rare opportunity to establish foundational intellectual property around an eight-membered imidazolone scaffold [3]. Organizations synthesizing novel derivatives or identifying biological targets for this chemotype can file composition-of-matter patents with a higher likelihood of securing broad claims, as prior art is limited to generic imidazol-2-one patent families that do not specifically exemplify the cycloocta-fused variant [3][4]. This scenario is particularly relevant for biotech and pharmaceutical companies pursuing first-in-class or best-in-class programs in therapeutic areas where imidazolone-based pharmacophores have demonstrated target engagement (e.g., kinase inhibition, phosphodiesterase modulation, or GPCR antagonism).

Medicinal Chemistry SAR Exploration: Ring-Size and Saturation SAR Around Cycloalka-Imidazolone Pharmacophores

This compound serves as the eight-membered ring member of a cycloalka[d]imidazol-2-one homologation series, complementing existing five- (cyclopenta), six- (cyclohexa), and seven-membered (cyclohepta) analogs [1]. Its procurement enables systematic exploration of the effect of ring size and degree of saturation on target potency, selectivity, metabolic stability, and physicochemical properties [2]. The dual hydrogen bond donor profile (HBD = 2) and moderate LogP (1.3) make it a suitable core scaffold for lead optimization campaigns where balanced polarity and oral bioavailability are design objectives [1].

Chemical Biology Tool Compound Development: A Conformationally Constrained Scaffold for Target Identification Studies

The rigid, bicyclic architecture (zero rotatable bonds, two fused rings) and defined hydrogen bonding pattern (two HBD, one HBA) position this compound as a candidate for the design of chemical probes and tool compounds [1]. Its structural features support the incorporation of vectors for linker attachment or reporter tags while maintaining a constant pharmacophore geometry, an essential requirement for pull-down experiments, photoaffinity labeling, and cellular target engagement assays [2]. Procurement of this specific scaffold is recommended over smaller-ring or unsaturated analogs when the intended application requires a spatially extended, conformationally constrained imidazolone core.

Quote Request

Request a Quote for 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.